![molecular formula C23H18N4O3S B2969398 2-(1,3-BENZOTHIAZOL-2-YL)-2-[1-(4-METHOXY-2-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDIN-4-YLIDENE]ACETONITRILE CAS No. 397287-94-4](/img/structure/B2969398.png)
2-(1,3-BENZOTHIAZOL-2-YL)-2-[1-(4-METHOXY-2-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDIN-4-YLIDENE]ACETONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-BENZOTHIAZOL-2-YL)-2-[1-(4-METHOXY-2-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDIN-4-YLIDENE]ACETONITRILE is a complex organic compound that features a benzothiazole ring and a dihydropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-2-[1-(4-METHOXY-2-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDIN-4-YLIDENE]ACETONITRILE typically involves multi-step organic reactions. The starting materials might include benzothiazole derivatives and substituted dihydropyridines. Common reaction conditions could involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the nitro group or other functional groups within the molecule.
Substitution: Various substituents on the benzothiazole or dihydropyridine rings can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while reduction could lead to amines or other reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, this compound could be studied for its unique structural properties and reactivity. It might serve as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with similar structures are often investigated for their potential as pharmaceuticals. They might exhibit activity against certain biological targets, making them candidates for drug development.
Medicine
In medicine, such compounds could be explored for their therapeutic potential. They might act as inhibitors or activators of specific enzymes or receptors, leading to potential treatments for various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might bind to certain proteins or enzymes, altering their activity. The pathways involved could include signal transduction, metabolic pathways, or other biochemical processes.
類似化合物との比較
Similar Compounds
Similar compounds might include other benzothiazole derivatives or dihydropyridine analogs. These compounds often share similar structural features and reactivity patterns.
Uniqueness
What sets 2-(1,3-BENZOTHIAZOL-2-YL)-2-[1-(4-METHOXY-2-NITROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDIN-4-YLIDENE]ACETONITRILE apart could be its specific combination of functional groups and the resulting chemical properties. This uniqueness might make it particularly interesting for certain applications in research and industry.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2-[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4-ylidene]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-14-10-16(18(13-24)23-25-19-6-4-5-7-22(19)31-23)11-15(2)26(14)20-9-8-17(30-3)12-21(20)27(28)29/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDRGQSOGMKKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C2=NC3=CC=CC=C3S2)C=C(N1C4=C(C=C(C=C4)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
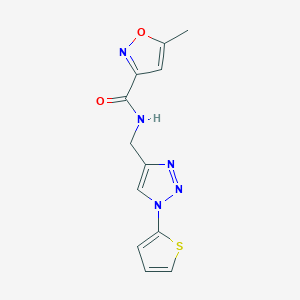
![1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea](/img/structure/B2969318.png)
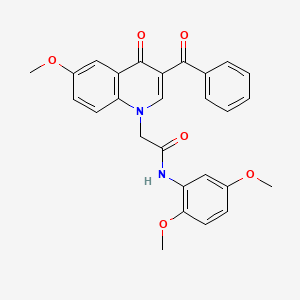
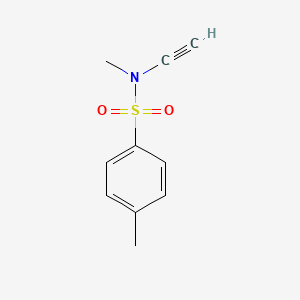
![2-Chloro-N-[(4-methoxy-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B2969323.png)
![N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969324.png)
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B2969325.png)
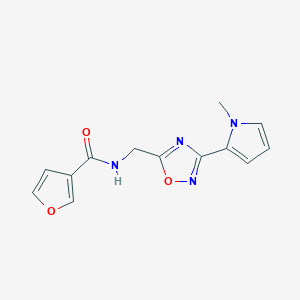
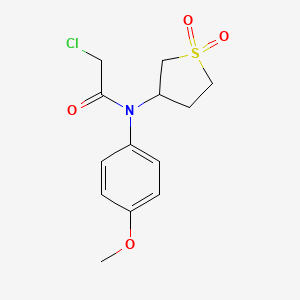
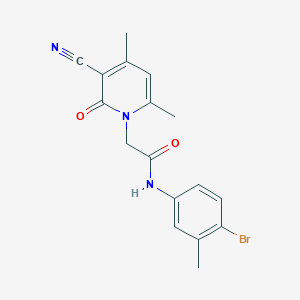
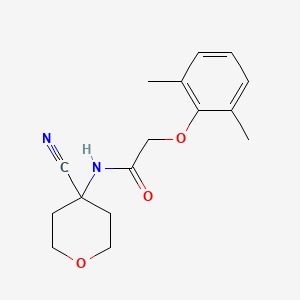
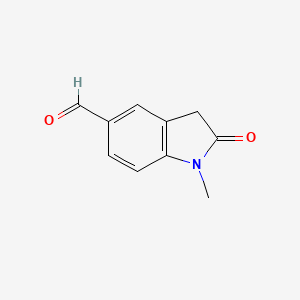
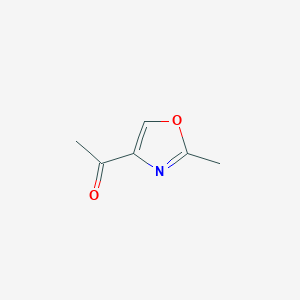
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B2969338.png)
